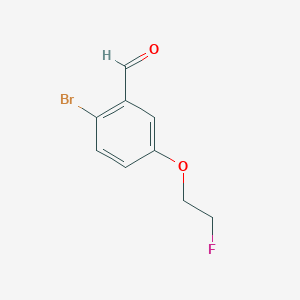

2-Bromo-5-(2-fluoroethoxy)benzaldehyde

説明

2-Bromo-5-(2-fluoroethoxy)benzaldehyde (CAS: 1539055-08-7) is a halogenated aromatic aldehyde with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.07 g/mol . Its structure features a benzaldehyde core substituted at the 2-position with a bromine atom and at the 5-position with a 2-fluoroethoxy group (–OCH₂CH₂F). This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura couplings) to construct complex molecules for pharmaceuticals and agrochemicals. The electron-withdrawing bromine and fluorine substituents modulate the reactivity of the aldehyde group and aromatic ring, making it a versatile intermediate .

特性

IUPAC Name |

2-bromo-5-(2-fluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-9-2-1-8(13-4-3-11)5-7(9)6-12/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPSXXCMWRHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCF)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of o-Fluorobenzaldehyde

A patented method (CN105884591A) describes the bromination of o-fluorobenzaldehyde using various brominating agents under Lewis acid catalysis to obtain 2-bromo-5-fluorobenzaldehyde with high yield and purity. Key details:

| Parameter | Conditions/Details |

|---|---|

| Starting material | o-Fluorobenzaldehyde |

| Brominating agents | Bromine, N-bromo-succinimide (NBS), C5H6Br2N2O2, Potassium bromate |

| Catalysts | Aluminum trichloride (anhydrous), Zinc bromide (anhydrous) |

| Solvents | Concentrated sulfuric acid, dichloroethane, glacial acetic acid, methyl tertiary butyl ether (MTBE) |

| Reaction temperature | 50–90 °C |

| Reaction time | 1–8 hours |

| Work-up | Extraction with hexamethylene or MTBE, washing, drying over anhydrous sodium sulfate, vacuum distillation |

| Yield | 75–88% |

| Purity | 97–99% |

| Distillation conditions | 63–65 °C / 3 mmHg vacuum |

Example from patent CN105884591A (Embodiment 1):

- React o-fluorobenzaldehyde (70 g, 0.56 mol) with N-bromo-succinimide (105.5 g, 0.59 mol) in concentrated sulfuric acid (223 mL) and aluminum trichloride (6 g, 0.045 mol) at 60 °C for 3–8 hours.

- Work-up by quenching in ice water, extraction, washing, drying, and vacuum distillation yields 2-bromo-5-fluorobenzaldehyde with 80% yield and 98% purity.

This method is scalable, cost-effective, and uses readily available reagents, making it industrially viable.

Introduction of the 2-Fluoroethoxy Group

The 2-fluoroethoxy substituent can be introduced onto the aromatic ring by nucleophilic substitution of a suitable precursor or via etherification reactions.

Combined Synthesis Route for this compound

Based on the above, a plausible synthetic sequence is:

| Step | Reaction | Conditions/Notes |

|---|---|---|

| 1 | Bromination of o-fluorobenzaldehyde | Lewis acid catalysis with bromine or NBS, 50–90 °C, 1–8 h, solvent as sulfuric acid or dichloroethane |

| 2 | Introduction of 2-fluoroethoxy group | Nucleophilic substitution or etherification using 2-fluoroethanol or 2-fluoroethyl halides under base catalysis |

| 3 | Purification | Extraction, drying, vacuum distillation or chromatography to isolate pure this compound |

Summary Table of Key Preparation Parameters

| Parameter | Details / Typical Values |

|---|---|

| Starting material | o-Fluorobenzaldehyde |

| Brominating agent | Bromine, N-bromo-succinimide, potassium bromate |

| Lewis acid catalyst | Aluminum trichloride (anhydrous), Zinc bromide (anhydrous) |

| Solvents | Concentrated sulfuric acid, dichloroethane, glacial acetic acid, MTBE |

| Bromination temperature | 50–90 °C |

| Bromination reaction time | 1–8 hours |

| Work-up solvents | Hexamethylene, methyl tertiary butyl ether |

| Purification | Vacuum distillation at 63–65 °C / 3 mmHg |

| Bromination yield | 75–88% |

| Bromination purity | 97–99% |

| Fluoroethoxy introduction method | Base-catalyzed nucleophilic substitution or etherification with fluoroalkyl halides or fluoroalcohols |

| Reaction conditions for fluoroethoxy introduction | Mild temperatures, room temperature to moderate heating, reaction time 30 min to several hours |

Research Findings and Considerations

- The bromination step is critical and must be controlled to avoid over-bromination or side reactions. Use of Lewis acid catalysts such as aluminum trichloride enhances selectivity and yield.

- The choice of brominating agent affects the reaction rate and purity. N-bromo-succinimide offers a controlled release of bromine.

- The fluoroethoxy group introduction typically requires careful handling of fluorinated reagents and bases to avoid decomposition.

- The aldehyde group is sensitive and must be protected from harsh conditions during substitutions.

- Vacuum distillation under reduced pressure is effective for purification without thermal decomposition.

化学反応の分析

Types of Reactions: 2-Bromo-5-(2-fluoroethoxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound to form carboxylic acids or other oxidized products.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

Organic Synthesis

2-Bromo-5-(2-fluoroethoxy)benzaldehyde serves as a key intermediate in the synthesis of various biologically active compounds. Its applications include:

- Synthesis of Quinazolinones : This compound is used in the preparation of quinazolinone derivatives, which exhibit antitumor activity. The synthesis typically involves cyclization reactions where the aldehyde group reacts with amines, leading to the formation of quinazolinones .

- Suzuki-Miyaura Coupling Reactions : The presence of the bromo group allows for cross-coupling reactions with organoboron compounds in the presence of palladium catalysts, facilitating the formation of biaryl compounds .

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

- Antitumor Agents : Research indicates that derivatives synthesized from this compound may possess antitumor properties, making them candidates for further pharmacological evaluation .

- Schiff Base Formation : The aldehyde functionality allows for the formation of Schiff bases with primary amines, which are important intermediates in synthesizing various pharmaceuticals .

Table 1: Summary of Synthetic Methods

Case Study 1: Synthesis of Antitumor Quinazolinones

A study conducted by Chen et al. (2013) demonstrated that this compound could be effectively used to synthesize a series of quinazolinone derivatives. These compounds showed promising results in inhibiting cancer cell proliferation in vitro.

Case Study 2: Development of Schiff Bases

Research highlighted the utility of this compound in forming Schiff bases with various amines. These Schiff bases were evaluated for their antimicrobial properties, showcasing significant activity against several bacterial strains.

作用機序

The mechanism by which 2-Bromo-5-(2-fluoroethoxy)benzaldehyde exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-5-(2-fluoroethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Brominated Benzaldehyde Derivatives

Key Comparative Insights

Substituent Electronic Effects :

- The 2-fluoroethoxy group (–OCH₂CH₂F) in this compound is moderately electron-withdrawing due to the electronegativity of fluorine, which polarizes the aromatic ring and enhances the aldehyde's electrophilicity. This contrasts with the stronger electron-withdrawing trifluoromethyl (–CF₃) group in 2-Bromo-5-(trifluoromethyl)benzaldehyde, which further deactivates the ring, slowing electrophilic substitution but favoring nucleophilic aromatic substitution .

- The difluoromethoxy group (–OCHF₂) in 5-Bromo-2-(difluoromethoxy)benzaldehyde exhibits greater electronegativity than –OCH₂CH₂F, leading to higher reactivity in polar reactions .

Reactivity in Cross-Coupling Reactions: this compound undergoes efficient Sonogashira couplings with terminal alkynes (e.g., 1-ethynyl-4-nitrobenzene) to yield biaryl derivatives, as demonstrated by a 46% yield in the synthesis of 2-((4-nitrophenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde . In contrast, 2-Bromo-5-fluorobenzaldehyde is more reactive in Ullmann-type couplings due to the smaller fluorine substituent, which reduces steric hindrance .

Crystallographic and Conformational Behavior: Single-crystal X-ray studies of 2-Bromo-5-fluorobenzaldehyde reveal that the aldehyde oxygen adopts a trans conformation relative to the bromine atom, minimizing steric clashes and stabilizing the crystal lattice via halogen bonding (Br···O interactions) .

Applications in Drug Discovery: 2-Bromo-5-(trifluoromethyl)benzaldehyde is a key intermediate in antitumor agents, such as quinazolinones, where the CF₃ group enhances metabolic stability . this compound is less explored in medicinal chemistry but shows promise in synthesizing fluorinated analogs of bioactive molecules due to its balanced lipophilicity (LogP ~2.5) .

Synthetic Accessibility: 2-Bromo-5-fluorobenzaldehyde is synthesized via ortho-bromination of fluorobenzaldoxime, a method that avoids harsh conditions .

生物活性

2-Bromo-5-(2-fluoroethoxy)benzaldehyde is an aromatic aldehyde that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom and a 2-fluoroethoxy group attached to a benzaldehyde core, which may influence its reactivity and biological interactions.

- Molecular Formula : C10H10BrF1O1

- Molecular Weight : 249.09 g/mol

- CAS Number : 1539055-08-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms can enhance the compound's lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on halogenated benzaldehydes have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In particular, derivatives of benzaldehyde have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. A related study demonstrated that halogenated benzaldehydes could be synthesized into quinazolinones, which are known for their antitumor properties .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds like this compound may act as inhibitors for enzymes involved in cancer metabolism or inflammatory responses. The binding affinity and specificity towards these enzymes can be influenced by the electronic effects of the halogen substituents.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that halogenated derivatives exhibited stronger inhibition compared to non-halogenated counterparts, suggesting a structure-activity relationship where halogen presence enhances efficacy .

- Antitumor Mechanism :

Data Table: Biological Activities Comparison

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(2-fluoroethoxy)benzaldehyde?

The compound can be synthesized via selective ortho-bromination of benzaldoxime precursors. A reported method involves bromination under controlled conditions to achieve regioselectivity, followed by functionalization of the ethoxy group with fluorine. Computational studies (e.g., ab initio calculations) predict the trans configuration of the benzaldehyde oxygen relative to the bromo substituent, which aligns with crystallographic data .

Q. What safety protocols are critical for handling brominated benzaldehyde derivatives?

While specific toxicological data for this compound are limited, analogous brominated aldehydes require stringent precautions:

- Skin/Eye Contact: Immediate flushing with water for 15+ minutes; consult a physician .

- Inhalation: Relocate to fresh air; seek medical attention if symptoms persist .

- Storage: Keep in airtight containers, away from ignition sources, and under dry, ventilated conditions . Standard PPE (gloves, goggles, lab coat) and access to emergency eyewash stations are mandatory.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction is the gold standard. Key findings include:

- Conformation: The aldehyde oxygen adopts a trans position relative to the bromine atom, minimizing steric and electronic clashes .

- Intermolecular Interactions: Short Br⋯F contacts (3.18–3.37 Å) and π-stacking (centroid distances ~3.87 Å) stabilize the crystal lattice . Complementary techniques like NMR and IR spectroscopy validate purity and functional groups.

Advanced Research Questions

Q. How do halogen-halogen interactions influence crystallization and stability?

Br⋯F and Br⋯Br interactions contribute to supramolecular assembly. In 2-Bromo-5-fluorobenzaldehyde, Br⋯F contacts at ~3.19 Å and offset π-stacking parallel to the b-axis enhance lattice stability. These interactions are critical for designing co-crystals or materials with tailored melting points . Computational modeling (e.g., density functional theory) can predict interaction strengths for novel derivatives .

Q. What strategies mitigate side reactions during derivatization (e.g., quinazolinone synthesis)?

- Protecting Groups: Temporarily shield the aldehyde moiety during bromination or fluorination to prevent unwanted oxidation or nucleophilic attack .

- Catalysis: Palladium or copper catalysts enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) for attaching aryl/heteroaryl groups .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproduct formation .

Q. What role does this compound play in antitumor agent development?

It serves as a precursor for quinazolinones, which exhibit antitumor activity by inhibiting tyrosine kinases. Chen et al. (2013) demonstrated its utility in constructing the quinazolinone core via condensation with amines, followed by cyclization. The bromo and fluoroethoxy groups enhance binding affinity to target proteins .

Q. How can conformational analysis guide reaction design?

Ab initio calculations reveal that the trans conformation of the aldehyde group lowers the energy barrier for nucleophilic additions. This insight informs solvent selection (e.g., THF for steric control) and temperature optimization (e.g., cryogenic conditions to stabilize reactive intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。